molecular formula C13H14N4 B13349817 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13349817
M. Wt: 226.28 g/mol
InChI Key: RTNLWQGPLJQXOO-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyridinyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with isobutylhydrazine under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or pyridines.

Scientific Research Applications

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

  • 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-ylmethanol
  • Isobutyl ((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl) carbonate

Uniqueness: 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)9-17-12(8-14)7-13(16-17)11-3-5-15-6-4-11/h3-7,10H,9H2,1-2H3

InChI Key

RTNLWQGPLJQXOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

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